3,4,5-triethoxy-N-[(2-methoxyphenyl)methyl]benzamide
Description
Properties
IUPAC Name |
3,4,5-triethoxy-N-[(2-methoxyphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5/c1-5-25-18-12-16(13-19(26-6-2)20(18)27-7-3)21(23)22-14-15-10-8-9-11-17(15)24-4/h8-13H,5-7,14H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLJRNIQZVBRDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-triethoxy-N-[(2-methoxyphenyl)methyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-triethoxybenzoic acid and 2-methoxybenzylamine.
Amidation Reaction: The 3,4,5-triethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. This acid chloride is then reacted with 2-methoxybenzylamine in the presence of a base such as triethylamine (Et₃N) to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3,4,5-triethoxy-N-[(2-methoxyphenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydride (NaH) and alkyl halides to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, H₂SO₄ (sulfuric acid)
Reduction: LiAlH₄, NaBH₄, dry ether
Substitution: NaH, alkyl halides, DMF (dimethylformamide)
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids
Reduction: Corresponding amines
Substitution: Various substituted derivatives
Scientific Research Applications
Structural Characteristics
The molecular structure of 3,4,5-triethoxy-N-[(2-methoxyphenyl)methyl]benzamide consists of an amide functional group attached to a benzene ring substituted with methoxy groups. The arrangement of these substituents influences the compound's biological activity and interaction with various biological targets. The compound exhibits specific dihedral angles between the aromatic rings and the amide plane, which are crucial for its pharmacological properties .
Antioxidant Properties
Research indicates that derivatives of benzamide, including this compound, exhibit significant antioxidant activity. A study demonstrated that amino-substituted benzamide derivatives can scavenge free radicals effectively, suggesting their potential use in preventing oxidative stress-related diseases . This property is particularly relevant in developing therapeutic agents for conditions such as neurodegenerative diseases and cardiovascular disorders.
Anticancer Activity
The compound has been investigated for its anticancer properties. In a notable study, researchers screened a library of drugs on multicellular spheroids and identified several compounds with promising anticancer activity. The mechanism of action often involves the modulation of signaling pathways associated with cell proliferation and apoptosis . This highlights the potential of this compound as a lead compound in cancer therapy development.
Analgesic Effects
Another area of interest is the compound's analgesic effects. The interaction of benzamide derivatives with substance P receptors has been studied to enhance analgesic efficacy when combined with NMDA blockers . This dual-action mechanism could lead to more effective pain management therapies, particularly in chronic pain conditions.
Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-[(2-methoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit specific enzymes involved in inflammatory or cancer-related pathways, thereby reducing the progression of these conditions.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 3,4,5-triethoxy-N-[(2-methoxyphenyl)methyl]benzamide becomes evident when compared to related benzamide derivatives. Below is a detailed analysis of its key distinctions and similarities:
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | Key Structural Features | Biological Activity/Properties | Reference |
|---|---|---|---|---|
| Target Compound | Triethoxy, 2-methoxyphenylmethyl | High lipophilicity; polar amide | Potential anticancer, kinase inhibition | |
| 3,4,5-Trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide | Trimethoxy, 4-methoxyphenylethyl | Enhanced lipophilicity (methoxy) | Anticancer, receptor modulation | |
| 3,4-Dimethoxy-N-(2-methoxyphenyl)benzamide | Dimethoxy, 2-methoxyphenyl | Reduced lipophilicity | Anti-inflammatory | |
| 3,4,5-Triethoxy-N-(2-oxothiolan-3-yl)benzamide | Triethoxy, thiolane ring | Sulfur-containing heterocycle | Neuroprotective potential | |
| 4-Methoxy-N,3,5-trimethylbenzamide | Methoxy, methyl groups | Methyl substituents | Enhanced metabolic stability | |
| N-((5-(ethylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide | Ethylthio, triazole ring | Thioether-triazole hybrid | Antimicrobial activity |
Key Observations
Lipophilicity and Bioavailability: The triethoxy groups in the target compound confer higher lipophilicity compared to trimethoxy analogs (e.g., 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide), which may enhance blood-brain barrier penetration .
Substituent Impact on Biological Activity: The 2-methoxyphenylmethyl group distinguishes the target compound from derivatives with simpler alkyl or heterocyclic substituents (e.g., thiolane or tetrahydroisoquinoline sulfonyl groups). This aromatic substituent may facilitate π-π stacking interactions with biological targets like kinases or DNA . Compounds with sulfur-containing groups (e.g., thiolane or ethylthio) exhibit divergent activities, such as neuroprotection or antimicrobial effects, highlighting the role of heteroatoms in target selectivity .
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step reactions, including amide coupling and etherification, similar to other triethoxy benzamides .
- By contrast, methyl-substituted analogs (e.g., 4-Methoxy-N,3,5-trimethylbenzamide) are synthesized via simpler routes using coupling agents like DCC, emphasizing the trade-off between structural complexity and synthetic feasibility .
Anti-inflammatory vs. Neuroprotective: Dimethoxy derivatives (e.g., 3,4-Dimethoxy-N-(2-methoxyphenyl)benzamide) prioritize anti-inflammatory activity, while thiolane-containing analogs may target neurological pathways .
Mechanistic Insights
- The 2-methoxyphenylmethyl group may interact with hydrophobic regions of enzyme active sites, as seen in molecular docking studies of similar benzamides .
- Ethoxy groups could stabilize van der Waals interactions with lipid bilayers, enhancing cellular uptake compared to hydroxy or methoxy analogs .
Biological Activity
3,4,5-triethoxy-N-[(2-methoxyphenyl)methyl]benzamide is a synthetic organic compound with notable potential in medicinal chemistry. Its structure includes multiple ethoxy groups and a methoxyphenyl moiety, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and potential therapeutic applications.
Chemical Structure
The chemical formula for this compound is . The compound features:
- Three ethoxy groups at positions 3, 4, and 5 on the aromatic ring.
- A methoxyphenyl group attached to the nitrogen atom of the amide.
The biological activity of this compound is attributed to its interaction with various molecular targets:
1. Enzyme Inhibition
- The compound has been shown to inhibit specific enzymes involved in inflammatory pathways and cancer progression. This inhibition can lead to a reduction in tumor growth and metastasis .
2. Receptor Binding
- It may bind to cell surface receptors, modulating cellular responses. This interaction can influence signaling pathways critical for cell survival and proliferation .
In Vitro Studies
Recent studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound exhibited significant cytotoxic effects in A549 lung cancer cells with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins involved in cancer pathways .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Multidrug Resistance : In a study assessing multidrug-resistant cancer cells, this compound demonstrated potent activity, suggesting its role as a candidate for overcoming resistance mechanisms .
- Comparative Analysis : When compared with structurally similar compounds (Table 1), this compound showed superior binding affinity and biological activity, particularly in inhibiting carbonic anhydrase and Wnt/β-catenin signaling pathways .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3,4-Dimethoxy-N-[2-methoxyphenyl]benzamide | Two methoxy groups; similar amide structure | Moderate anticancer activity |
| N-[2-Methoxyphenyl]-4-(1H-pyrrol-1-yl)benzamide | Lacks trimethoxy substitution | Potentially lower activity than target compound |
| 3-Methoxy-N-[2-hydroxyphenyl]benzamide | One methoxy group; hydroxyl substitution | Different mechanism; less potent |
Q & A
Basic: What are the standard synthetic methodologies for 3,4,5-triethoxy-N-[(2-methoxyphenyl)methyl]benzamide, and how can reaction conditions be optimized?
Answer:
The compound is synthesized via coupling reactions between 3,4,5-triethoxybenzoic acid and 2-methoxybenzylamine. Key steps include:
- Activation of carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .
- Reaction conditions : Reflux in anhydrous dichloromethane or DMF under nitrogen to prevent hydrolysis.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
Optimization : Adjust molar ratios (1:1.2 acid:amine), temperature (40–60°C), and solvent polarity to improve yields (typically 60–75%). Monitor by TLC/HPLC .
Basic: How can the purity and structural integrity of this benzamide derivative be validated?
Answer:
- Analytical techniques :
- NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.7–4.0 ppm, aromatic protons in 6.5–7.5 ppm range) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 403.2) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%) .
Basic: What in vitro assays are recommended for preliminary biological activity screening?
Answer:
- Anticancer activity : MTT assay using human cancer cell lines (e.g., MCF-7, A549) with IC50 determination after 48–72 h exposure .
- Antimicrobial testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria; report MIC values .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., COX-2) at 10–100 µM concentrations .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the role of ethoxy and methoxy substituents?
Answer:
- Analog synthesis : Replace ethoxy groups with methoxy, hydroxyl, or halogens to assess electronic effects .
- Biological testing : Compare IC50 values across analogs to identify critical substituents.
- Computational modeling : Perform DFT calculations to map electrostatic potential surfaces and correlate with activity .
- Lipophilicity analysis : Measure logP values (e.g., shake-flask method) to evaluate bioavailability trends .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
- Reproducibility checks : Replicate assays under identical conditions (cell passage number, serum concentration).
- Impurity profiling : Use LC-MS to detect byproducts (e.g., hydrolyzed amides) that may skew results .
- Dose-response curves : Test a wider concentration range (0.1–100 µM) to identify non-monotonic effects .
- Orthogonal assays : Validate findings with alternative methods (e.g., apoptosis vs. proliferation assays for anticancer activity) .
Advanced: What computational strategies are effective for predicting binding modes with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with receptors (e.g., estrogen receptor-α for methoxy-substituted benzamides) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., carbonyl oxygen) and hydrophobic regions using MOE .
Advanced: How can metabolic stability and degradation pathways be investigated?
Answer:
- In vitro metabolism : Incubate with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS .
- Stability assays : Test compound integrity in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) over 24 h .
- Reactive intermediate detection : Use glutathione trapping to identify electrophilic metabolites .
Advanced: What experimental designs optimize reaction yields in multi-step syntheses?
Answer:
- Design of Experiments (DoE) : Apply factorial designs to screen variables (temperature, catalyst loading, solvent) .
- In-line monitoring : Use ReactIR to track reaction progress and identify intermediates .
- Workflow integration : Employ flow chemistry for exothermic steps (e.g., amide bond formation) to enhance reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
